molecular formula C11H10N4O3 B15208193 1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(3-nitrophenyl)- CAS No. 61598-91-2

1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(3-nitrophenyl)-

Cat. No.: B15208193
CAS No.: 61598-91-2
M. Wt: 246.22 g/mol
InChI Key: JYNDDYNPFXYHIY-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a methyl group and a nitrophenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions:

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(5-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-(3-Nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    1-(5-Methyl-1H-1,2,4-triazol-1-yl)ethan-1-one: Lacks the nitrophenyl group, which may reduce its potential biological activities.

Uniqueness: 1-(5-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the presence of both the methyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

61598-91-2

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-[5-methyl-3-(3-nitrophenyl)-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C11H10N4O3/c1-7-12-11(13-14(7)8(2)16)9-4-3-5-10(6-9)15(17)18/h3-6H,1-2H3

InChI Key

JYNDDYNPFXYHIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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